2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine
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Overview
Description
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine is an organic compound with the molecular formula C12H19N3O. It is a derivative of benzenamine, featuring a methoxy group, a methyl group, and a piperidinyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenamine and 1-methyl-4-piperidone.
Reaction Conditions: The reaction involves the condensation of 2-methoxy-5-methylbenzenamine with 1-methyl-4-piperidone in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylbenzenamine
- 4-Methoxy-2-methylbenzenamine
- 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline
Uniqueness
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine is unique due to the presence of both a methoxy group and a piperidinyl group on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-10-8-13(15)14(17-3)9-12(10)11-4-6-16(2)7-5-11/h8-9,11H,4-7,15H2,1-3H3 |
InChI Key |
KBZPNVGVWWEORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C)OC)N |
Origin of Product |
United States |
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